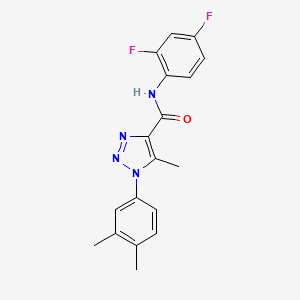
N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DCPA, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the pyrazole group of herbicides and is known for its selective action on broadleaf weeds. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antitumor Activities : Compounds with a structure similar to N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been studied for their potential antitumor activities. For instance, a study by Xin (2012) synthesized a compound with a pyrazole pyrimidine structure and found it to display significant antitumor activities (Xin, 2012).
Molecular Interaction Studies : These compounds have been used in molecular interaction studies, particularly related to cannabinoid receptors. A study by Shim et al. (2002) focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric and electrostatic interactions important for binding (Shim et al., 2002).
Obesity Treatment : Another significant area of research is the treatment of obesity. Yan et al. (2010) described the discovery of a novel cannabinoid-1 receptor (CB1R) inverse agonist, which showed promise for obesity treatment (Yan et al., 2010).
Cannabinoid Receptor Affinity and Modeling Studies : Research by Silvestri et al. (2008) explored the cannabinoid receptor affinity of pyrazole-carboxamide derivatives, providing valuable information about the binding characteristics and potential therapeutic applications of these compounds (Silvestri et al., 2008).
Computational Design and Study : Singh et al. (2009) conducted computational design and study of a pyrazole derivative, which helps in understanding the interactions and properties of these compounds at a molecular level (Singh et al., 2009).
Antidepressant and Anticonvulsant Activities : Abdel-Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated them for antidepressant and anticonvulsant activities, suggesting potential applications in neurological disorders (Abdel-Aziz et al., 2009).
Antiinflammatory Agents : El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives and tested them for antiinflammatory activity, indicating their potential use in inflammatory diseases (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Anticancer Agents : Hafez et al. (2016) created pyrazole derivatives with potential as antimicrobial and anticancer agents, demonstrating the versatility of these compounds in combating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the treatment of mycobacterial infections .
Mode of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This process involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It’s known that similar compounds have been used to disrupt mycobacterial energetics .
Pharmacokinetics
Similar compounds have been studied for their distribution dynamics in the blood of laboratory animals .
Result of Action
Similar compounds have shown to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations .
Action Environment
It’s known that similar compounds have been used under a variety of conditions, suggesting a degree of environmental tolerance .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to influence their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-3-11(16-17(7)2)12(18)15-10-5-8(13)4-9(14)6-10/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSAYNCIFPXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
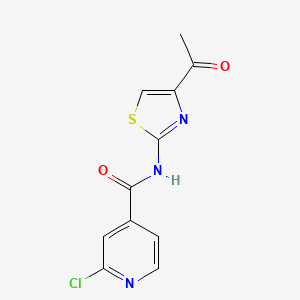
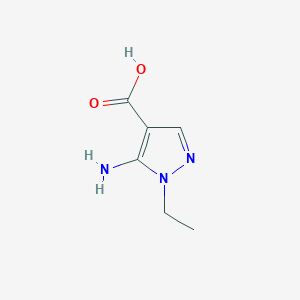

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
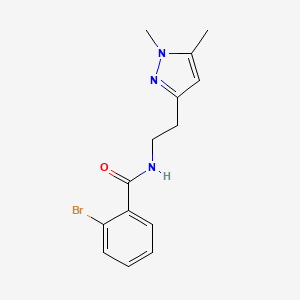
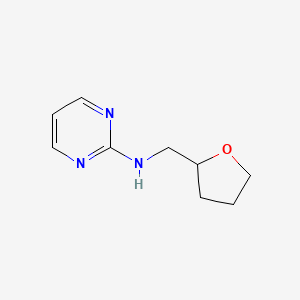
![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)


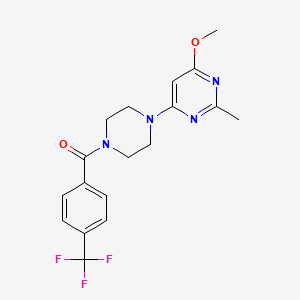
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)
